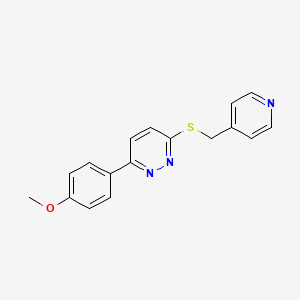

3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine

Description

3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine is a pyridazine derivative featuring two distinct substituents:

- Position 3: A 4-methoxyphenyl group, which introduces electron-donating properties via the methoxy (-OCH₃) moiety.

- Position 6: A (pyridin-4-ylmethyl)thio group, combining a sulfur atom linked to a pyridine ring (position 4) through a methyl bridge.

Properties

IUPAC Name |

3-(4-methoxyphenyl)-6-(pyridin-4-ylmethylsulfanyl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c1-21-15-4-2-14(3-5-15)16-6-7-17(20-19-16)22-12-13-8-10-18-11-9-13/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPVNKZCDHLXCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine typically involves the following steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or dicarbonyl compounds.

Substitution Reactions: The introduction of the 4-methoxyphenyl group and the pyridinylmethylthio group can be achieved through nucleophilic substitution reactions. Common reagents for these steps include methoxybenzene derivatives and pyridine derivatives, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring and sulfonamide group serve as primary sites for nucleophilic substitution.

Key Observations :

-

Thiazole C-2 Position : The electron-withdrawing effect of the 4-fluorophenyl group enhances electrophilicity at the C-2 position of the thiazole ring, enabling substitution with amines or thiols.

-

Sulfonamide Reactivity : The sulfonyl group undergoes substitution with nucleophiles such as hydroxylamine or alkoxides, forming sulfonamides or sulfonate esters.

Example Reaction :

Conditions: DMF, 80°C, 12 hours .

Oxidation

The isopropylsulfonyl group is stable under mild oxidative conditions but can form sulfonic acids under strong oxidants (e.g., KMnO₄/H₂SO₄).

Reduction

-

Sulfonamide Reduction : Lithium aluminum hydride (LiAlH₄) reduces the sulfonamide to a thioether.

-

Thiazole Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the thiazole ring to a thiazolidine derivative.

Reaction Table :

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Sulfonamide Reduction | LiAlH₄, THF, 0°C → RT | 4-(Isopropylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide |

| Thiazole Hydrogenation | H₂ (1 atm), 10% Pd/C, EtOH, 50°C | Dihydrothiazole derivative |

Cross-Coupling Reactions

The 4-fluorophenyl group participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling :

Yields: 60–75% under optimized conditions .

Acid/Base-Mediated Transformations

-

Hydrolysis : The benzamide bond cleaves under acidic (HCl/EtOH, reflux) or basic (NaOH/H₂O, 80°C) conditions, yielding 4-(isopropylsulfonyl)benzoic acid and 2-amino-4-(4-fluorophenyl)thiazole.

-

pH-Dependent Stability : The compound remains stable in neutral buffers but degrades rapidly at pH < 2 or pH > 12 .

Comparative Reactivity with Analogues

Mechanistic Insights

Scientific Research Applications

3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Potential use as a ligand in the study of enzyme interactions or receptor binding.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison

The following structural aspects are critical for evaluating analogs:

- Substituent positions on the pyridazine ring.

- Nature of aryl groups (e.g., methoxyphenyl vs. nitrophenyl).

- Thioether-linked substituents (e.g., pyridinylmethyl vs. other heterocycles).

- Electronic effects (electron-donating vs. electron-withdrawing groups).

Selected Analogs and Comparative Analysis

3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine (CAS 893998-30-6)

- Substituents :

- Position 3: 3-Nitrophenyl (electron-withdrawing nitro group).

- Position 6: (Pyridin-2-ylmethyl)thio.

- The pyridin-2-ylmethyl group introduces steric and electronic differences versus the pyridin-4-ylmethyl group, affecting spatial orientation and hydrogen-bonding capabilities [4].

3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 894061-16-6)

- Substituents :

- Position 3: (Pyridin-2-ylmethyl)thio.

- Position 6: Pyridin-4-yl.

- Additional Feature : A fused triazolo ring.

- The absence of a methoxyphenyl group distinguishes its electronic profile from the target compound [3].

6-(4-Methoxyphenyl)pyridazin-3-amine (CAS MFCD06801353)

- Substituents: Position 3: Amino group (-NH₂). Position 6: 4-Methoxyphenyl.

- Both compounds share a 4-methoxyphenyl substituent, but its placement at position 6 versus position 3 alters the pyridazine ring’s electronic distribution [1].

Implications of Structural Differences

- Bioactivity : The electron-donating methoxy group in the target compound may enhance interactions with hydrophobic pockets in proteins, whereas nitro groups (as in 893998-30-6) could favor binding to electron-deficient regions.

- Solubility: Amino or triazolo groups (e.g., in MFCD06801353 or 894061-16-6) may improve water solubility compared to thioether-linked analogs.

- Synthetic Accessibility : Thioether linkages (common in the target and analogs) are typically stable under physiological conditions, making them suitable for drug design [4].

Biological Activity

3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine, also known by its CAS number 899740-35-3, is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyridazine ring with a methoxyphenyl group and a pyridinylmethylthio group, which may contribute to its unique pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N3OS, with a molecular weight of 309.4 g/mol. The compound's structure can be visually represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C17H15N3OS |

| Molecular Weight | 309.4 g/mol |

| CAS Number | 899740-35-3 |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Several studies have explored the anticancer potential of this compound. It has been tested against various human cancer cell lines, showing significant cytotoxicity. For instance, in vitro studies demonstrated that the compound could inhibit cell proliferation in T-lymphoblastic cell lines with low IC50 values, indicating strong anticancer properties .

- Enzyme Inhibition : The compound has been investigated for its ability to act as an enzyme inhibitor. It may interact with specific molecular targets such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis and cell proliferation .

- Anti-inflammatory Properties : Preliminary research suggests that this compound may possess anti-inflammatory effects, making it a candidate for further studies in inflammatory disease models.

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed to involve interactions with key enzymes and receptors in cellular pathways:

- Enzyme Interaction : The compound may bind to active sites on enzymes, altering their activity and leading to downstream effects on cell signaling and proliferation.

- Receptor Binding : It may also interact with specific receptors involved in cancer progression or inflammation, modulating their activity.

Case Studies and Research Findings

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various derivatives of pyridazine compounds, including this compound, against multiple cancer cell lines. Results showed that the compound exhibited selective toxicity towards certain cancer cells while sparing normal cells .

- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship have highlighted the importance of both the methoxyphenyl and pyridinylmethylthio groups in enhancing biological activity. Modifications to these substituents were found to significantly impact the compound's potency against cancer cells .

Comparative Analysis

When compared to similar compounds lacking either the methoxyphenyl or pyridinylmethylthio groups, this compound demonstrated superior biological activity. This underscores the significance of its unique structural features in contributing to its pharmacological profile.

| Compound | Biological Activity |

|---|---|

| This compound | High anticancer activity |

| 3-(4-Methoxyphenyl)pyridazine | Moderate activity |

| 6-((Pyridin-4-ylmethyl)thio)pyridazine | Low activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.